1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro-

Physicochemical Characterization Assay Development Aqueous Compatibility

This functionalized tetrahydrocarbazole sulfonic acid (CAS 646037-99-2) is a strategic intermediate for constructing sulfonamide libraries via high-yielding conversion to its sulfonyl chloride derivative. Its superior aqueous solubility enables high-concentration stock preparation directly in assay buffers, eliminating DMSO artifacts. Unlike other tetrahydrocarbazoles, it exhibits weak DHFR inhibition, providing a cleaner starting point for target engagement studies. Ideal for medicinal chemistry, parallel synthesis, and fragment-based screening. Procure this differentiated building block for your next lead optimization campaign.

Molecular Formula C12H13NO3S
Molecular Weight 251.30 g/mol
CAS No. 646037-99-2
Cat. No. B12596592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro-
CAS646037-99-2
Molecular FormulaC12H13NO3S
Molecular Weight251.30 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N2)C=CC(=C3)S(=O)(=O)O
InChIInChI=1S/C12H13NO3S/c14-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h5-7,13H,1-4H2,(H,14,15,16)
InChIKeyUWBZCXQHVTVRIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- (CAS 646037-99-2) | Core Scaffold for Tetrahydrocarbazole-Based Probes & Ligands


1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- (CAS 646037-99-2) is a functionalized, partially saturated carbazole derivative bearing a sulfonic acid group at the 6-position. This compound serves as a key intermediate, building block, or reference standard within the broader 2,3,4,9-tetrahydrocarbazole chemical space, a privileged scaffold known for its affinity toward serotonin receptors (e.g., 5-HT₆) and its utility in constructing biologically active molecules [1]. While it lacks a direct published biological profile, its structural features confer distinct physicochemical and synthetic properties that differentiate it from non-sulfonated or differently substituted analogs .

1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- (CAS 646037-99-2) | Why Simple Substitution with Other Tetrahydrocarbazoles Can Compromise Experimental Outcomes


Generic substitution among tetrahydrocarbazole analogs is scientifically untenable due to the profound impact of substitution pattern and functionalization on key properties. Even minor structural changes can dramatically alter target binding affinity, solubility, and synthetic utility. For instance, within the 5-HT₆ receptor ligand class, the specific nature and position of arylsulfonyl groups dictate high-affinity binding (Kᵢ values ranging from 29 nM to >1000 nM), demonstrating that 'in-class' is not synonymous with 'interchangeable' [1]. Similarly, the presence of the 6-sulfonic acid group on 1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- uniquely defines its aqueous solubility profile and its role as a direct precursor to sulfonyl chloride derivatives, a synthetic pathway not accessible to unsubstituted or differently functionalized tetrahydrocarbazoles .

1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- (CAS 646037-99-2) | Evidence-Based Guide to Differentiated Properties and Selection Rationale


Comparative Water Solubility vs. Non-Sulfonated Tetrahydrocarbazole Scaffolds

The 6-sulfonic acid group of 1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- confers high aqueous solubility, a critical parameter for biological assays and formulation. While specific logS data is not available, this compound is freely soluble in water and miscible with ethanol (95%), in stark contrast to the unsubstituted 2,3,4,9-tetrahydro-1H-carbazole scaffold which is highly hydrophobic and practically insoluble in water [1]. This difference is due to the strong polar and ionizable nature of the sulfonic acid moiety. The comparator, N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole, a potent 5-HT₆ ligand, does not contain this free sulfonic acid group and exhibits different solubility behavior [2].

Physicochemical Characterization Assay Development Aqueous Compatibility

Quantified Synthetic Utility as a Precursor to Sulfonyl Chloride Derivatives

1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- is the immediate product of hydrolyzing 2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride . The sulfonyl chloride is a versatile intermediate that undergoes nucleophilic substitution with amines (e.g., in 86% yield for a simple benzylamine) to generate diverse sulfonamide libraries . In contrast, the target compound itself serves as the stable, storable acid form. This direct relationship provides a quantifiable synthetic advantage over non-functionalized tetrahydrocarbazoles, which require additional, often lower-yielding steps (e.g., sulfonation with chlorosulfonic acid, which can be exothermic and lead to byproducts) to install a sulfonyl group [1].

Synthetic Chemistry Medicinal Chemistry Building Blocks

Potential Advantage in Off-Target Profile: DHFR Inhibition vs. 5-HT₆ Affinity

While not a direct head-to-head study, a functional comparison can be drawn. 1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- exhibits very weak inhibitory activity against Pneumocystis carinii dihydrofolate reductase (DHFR) with an IC₅₀ of 1.20E+4 nM (12 µM) [1]. This stands in contrast to other functionalized tetrahydrocarbazoles, such as N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole, which is a high-affinity 5-HT₆ receptor ligand with a Kᵢ of 29 nM [2]. The compound's negligible DHFR activity suggests it may be a relatively 'silent' chemical scaffold regarding this specific enzymatic target, which could be an advantage when designing probes intended for other targets (e.g., kinases, GPCRs) where avoiding DHFR inhibition is desirable.

Selectivity Off-Target Activity Drug Discovery

1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- (CAS 646037-99-2) | Optimal Research and Industrial Application Scenarios Based on Evidence


Synthesis of Diverse Sulfonamide-Focused Compound Libraries for SAR Studies

Leverage the compound's role as a stable acid precursor to 2,3,4,9-tetrahydro-1H-carbazole-6-sulfonyl chloride. This enables efficient, parallel synthesis of sulfonamide libraries through high-yielding nucleophilic substitution with primary and secondary amines. This approach is demonstrably more efficient than direct sulfonation of the parent tetrahydrocarbazole, which is often low-yielding and less regioselective. Use this route to systematically explore structure-activity relationships for targets like GPCRs, kinases, or proteases where sulfonamide groups are critical pharmacophores .

Design of Aqueous-Based In Vitro Assays Requiring High Solubility

For biochemical or cell-based assays where DMSO concentrations must be minimized (e.g., to avoid cytotoxicity or protein denaturation), the high aqueous solubility of 1H-Carbazole-6-sulfonic acid, 2,3,4,9-tetrahydro- is a decisive advantage. Its solubility profile allows for the preparation of high-concentration stock solutions directly in assay buffers (pH 3.5-7.0), eliminating organic co-solvent artifacts and improving the biological relevance of the data [1]. This is particularly valuable for fragment-based screening or when studying soluble targets like DHFR.

Developing Chemical Probes with a Minimized DHFR Off-Target Liability

When designing chemical probes for pathways unrelated to folate metabolism, using a scaffold with weak DHFR inhibition (IC₅₀ = 12 µM) can reduce confounding biological effects. In contrast to other tetrahydrocarbazoles optimized for 5-HT₆ receptor binding, this compound provides a more 'silent' starting point for target engagement studies where avoiding anti-folate activity is a priority [2]. This is a key consideration for projects in immunology, oncology, or infectious disease where DHFR inhibition could complicate interpretation of results.

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